molecular formula C24H19ClN2O2 B12346774 (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B12346774
M. Wt: 402.9 g/mol
InChI Key: MFVPKSYRIKCWQM-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is substituted with a carboxamide group and a chloro-methylphenyl imino group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the chromene derivative is reacted with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Imino Group: The imino group is formed by reacting the appropriate amine with a chloro-methylphenyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to fully understand its pharmacological profile.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imino and carboxamide groups can form hydrogen bonds with active sites, while the chromene core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of both imino and carboxamide groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C24H19ClN2O2/c1-15-7-3-5-9-20(15)26-23(28)19-14-17-8-4-6-10-22(17)29-24(19)27-21-12-11-18(25)13-16(21)2/h3-14H,1-2H3,(H,26,28)

InChI Key

MFVPKSYRIKCWQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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